![molecular formula C26H25N3O3S B2952367 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide CAS No. 865161-11-1](/img/structure/B2952367.png)
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities and are used in the synthesis of a wide range of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzo[d]thiazol-2(3H)-one derivatives can be synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Wissenschaftliche Forschungsanwendungen
Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)
Compounds related to the benzothiazol structure have been investigated for their potential as inhibitors of PTP1B, which is a negative regulator of insulin and leptin signaling. This makes them valuable in the research for antidiabetic drugs. For instance, derivatives have shown in vitro inhibitory activity and in vivo antihyperglycemic efficacy in diabetic rat models .
Antidiabetic Drug Development
The inhibitory effect on PTP1B also positions these compounds as candidates for the development of new antidiabetic medications. Their role in enhancing insulin sensitivity could be pivotal in treating Type II diabetes .
Molecular Docking Studies
Molecular docking studies are essential for understanding the interaction between drugs and their targets. Compounds with the benzothiazol moiety have been used in docking studies to predict their binding mode to the active site of PTP1B, providing insights into their therapeutic potential .
Anti-Hyperglycemic Activity
The derivatives of this compound have been tested for their anti-hyperglycemic activity in animal models. Such studies are crucial for the preclinical evaluation of antidiabetic drugs .
Synthesis of Acetamidobenzoic Acid Derivatives
The compound’s structure is conducive to the synthesis of acetamidobenzoic acid derivatives. These derivatives are of interest due to their pharmacological properties and potential therapeutic applications .
ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are vital for drug discovery. The benzothiazol derivatives can be analyzed using computational methods to predict their pharmacokinetic properties and safety profiles .
Search for New Anti-Mycobacterial Agents
Research has indicated the importance of benzothiazole derivatives in the search for new anti-mycobacterial agents. This is particularly relevant in the fight against tuberculosis and other mycobacterial infections .
Design of Novel Carboxamide Derivatives
The compound’s framework allows for the design of novel carboxamide derivatives. These derivatives can be explored for various biological activities and could lead to the discovery of new therapeutic agents .
Wirkmechanismus
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling , making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B by binding in the catalytic and second aryl binding site of the PTP1B . This inhibitory action on PTP1B leads to enhanced insulin and leptin signaling .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose homeostasis and energy balance. By inhibiting PTP1B, the compound enhances the signaling of insulin and leptin, which can lead to improved glucose regulation and energy balance .
Pharmacokinetics
This suggests that the compound has sufficient bioavailability to exert its effects in vivo .
Result of Action
The compound displays good PTP1B inhibitory activity with an IC50 value of 11.17 μM . It also exhibits good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results indicate that the compound can effectively enhance insulin and leptin signaling, leading to improved glucose regulation and energy balance .
Eigenschaften
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-18(30)27-21-13-14-22-23(17-21)33-26(29(22)15-16-32-2)28-25(31)24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,17,24H,15-16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMOBELWUREJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.